2-Amino-3-methyl-1-butanol

Descripción

Structural Context and Stereochemical Variants

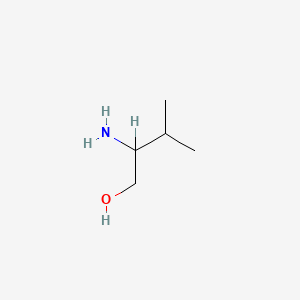

2-Amino-3-methyl-1-butanol (B100882) is a C5 amino alcohol with the chemical formula C₅H₁₃NO. nist.govscbt.com Its structure consists of a four-carbon butanol backbone substituted with a methyl group at the third carbon and an amino group at the second carbon. ontosight.ai The presence of both an amino (-NH₂) and a hydroxyl (-OH) group defines it as an amino alcohol. ontosight.ainih.gov According to IUPAC nomenclature rules, the hydroxyl group takes priority over the amino group, hence the "-ol" suffix. masterorganicchemistry.com

A critical aspect of this compound's structure is the existence of two chiral centers at the C2 and C3 positions. This chirality gives rise to four distinct stereoisomers. These stereoisomers are grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. The common name for the L-isomer is L-Valinol. nist.gov

The four stereoisomers are:

(2R,3R)-2-amino-3-methyl-1-butanol

(2S,3S)-2-amino-3-methyl-1-butanol

(2R,3S)-2-amino-3-methyl-1-butanol

(2S,3R)-2-amino-3-methyl-1-butanol

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| Synonyms | DL-Valinol, (+-)-Valinol |

| Boiling Point | 75-77 °C/8 mmHg |

| Density | 0.936 g/mL at 25 °C |

Interdisciplinary Significance in Contemporary Chemistry and Biology

The unique structural arrangement of this compound underpins its importance across various scientific domains.

In chemistry , it is highly valued as a chiral building block in asymmetric synthesis. researchgate.netnih.gov The presence of well-defined stereocenters makes it an ideal starting material or intermediate for the synthesis of complex, enantiomerically pure molecules. nih.gov For instance, specific stereoisomers of this compound have been utilized as chiral nucleophiles in the total synthesis of benanomicin-pradimicin antibiotics. sigmaaldrich.comsigmaaldrich.com Furthermore, its derivatives are employed in the preparation of chiral ligands for asymmetric catalysis, such as in the formation of chiral oxazolines. chemicalbook.com It has also been used in the synthesis of 1-allyl-2-pyrroleimines and as a homochiral guest compound in the creation of crown ethers. sigmaaldrich.comsigmaaldrich.com The synthesis of this compound can be achieved through methods like the reduction of the corresponding amino acid, L-valine. guidechem.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYYWIJOWOLJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862814 | |

| Record name | (+/-)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16369-05-4, 473-75-6, 2026-48-4 | |

| Record name | (±)-Valinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valinol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valinol, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016369054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valinol, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4FX82ATU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Methyl 1 Butanol

Fundamental Reaction Pathways and Functional Group Transformations

The reactivity of 2-amino-3-methyl-1-butanol (B100882) is centered around the nucleophilic nature of its amino and hydroxyl groups. sigmaaldrich.com These groups readily participate in a variety of chemical reactions, and their interactions are often influenced by hydrogen bonding.

Nucleophilic Reactivity of Amino and Hydroxyl Moieties

Both the amino and hydroxyl groups of this compound possess lone pairs of electrons, rendering them nucleophilic. The amino group, being generally more nucleophilic than the hydroxyl group, tends to be the primary site of reaction in many cases. However, the reactivity can be modulated by the reaction conditions and the nature of the electrophile.

The hydroxyl group can undergo reactions typical of primary alcohols, such as oxidation to form aldehydes or substitution reactions. For instance, reaction with thionyl chloride (SOCl2) can convert the alcohol to an alkyl chloride, a reaction that proceeds via an SN2 mechanism for primary alcohols like 3-methyl-1-butanol. chegg.com

The amino group participates in reactions characteristic of primary amines, including acylation, alkylation, and condensation with carbonyl compounds to form imines. nih.govmasterorganicchemistry.com The relative reactivity of the two groups can be controlled through the use of protecting groups, allowing for selective transformations at either the nitrogen or the oxygen atom.

Role of Hydrogen Bonding in Chemical Interactions

Hydrogen bonding plays a crucial role in the chemical and physical properties of this compound. mdpi.comnih.govresearchgate.net Both the amino and hydroxyl groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. nih.gov This extensive hydrogen bonding network influences its boiling point, solubility, and its interactions with other molecules in solution and in the solid state.

In the solid state, amino alcohols like this compound can form complex hydrogen-bonded structures. mdpi.comnih.govresearchgate.net Studies on salts of amino alcohols with carboxylic acids have revealed the formation of specific hydrogen bonding patterns, known as synthons. For example, in the presence of a carboxylic acid, the amino group is protonated to an ammonium (B1175870) ion (NH3+), which then forms a strong hydrogen bond with the carboxylate anion (COO-), referred to as an NH3+∙∙∙−OOC heterosynthon. mdpi.comnih.govresearchgate.net These interactions are fundamental in crystal engineering and understanding the solid-state packing of these molecules.

Reactivity in Advanced Organic Synthesis

The unique combination of a primary amine, a primary alcohol, and a chiral center makes this compound a valuable chiral building block in advanced organic synthesis. ontosight.aisigmaaldrich.com

Formation of Imines and Oxazoline (B21484) Derivatives

This compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. nih.govmasterorganicchemistry.com This condensation reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is often catalyzed by acid. youtube.com

Furthermore, this compound is a key precursor for the synthesis of oxazoline rings. wikipedia.orgnih.gov Oxazolines are five-membered heterocyclic compounds with a wide range of applications, including their use as ligands in asymmetric catalysis and as protecting groups for carboxylic acids. wikipedia.org The synthesis of oxazolines from 2-amino alcohols can be achieved through several methods, including:

Cyclization with carboxylic acids or their derivatives: This is a common method where the amino alcohol is reacted with a carboxylic acid, acyl chloride, or ester. wikipedia.orgnih.gov Dehydrative cyclization of the intermediate N-(2-hydroxyethyl)amide, often promoted by reagents like triflic acid, yields the oxazoline. nih.gov

Reaction with aldehydes: An initial condensation forms an oxazolidine (B1195125) intermediate, which is then oxidized to the oxazoline. wikipedia.org

Reaction with nitriles: This method provides a direct route to 2-substituted oxazolines. organic-chemistry.org

The chirality of this compound is transferred to the resulting oxazoline, making it a valuable chiral auxiliary.

Utility as a Chiral Nucleophile in Complex Transformations

The chiral nature of this compound makes it a useful chiral nucleophile in asymmetric synthesis. sigmaaldrich.com Asymmetric synthesis aims to produce a specific enantiomer of a chiral product. imperfectpharmacy.in By incorporating the chiral fragment from this compound, new stereocenters can be introduced with a high degree of stereocontrol.

For example, it has been employed as a chiral nucleophile in the total synthesis of complex natural products like the benanomicin-pradimicin antibiotics. sigmaaldrich.com Its application in asymmetric synthesis often involves the formation of chiral ligands for metal-catalyzed reactions or its use as a chiral auxiliary that directs the stereochemical outcome of a reaction and is later removed.

Integration into Macrocyclic Compound Synthesis (e.g., Crown Ethers)

This compound has been used as a homochiral guest compound in the synthesis of crown ethers containing two chiral subunits. sigmaaldrich.com Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. jetir.org The incorporation of chiral units, such as those derived from this compound, into the crown ether framework can impart chiral recognition properties to the macrocycle.

The synthesis of such functionalized crown ethers can be achieved through templated macrocyclization, where the chiral diol or a derivative is reacted with an appropriate oligoethylene glycol derivative. nih.govunibo.it The presence of the chiral substituent can influence the conformation of the macrocycle and its binding affinity and selectivity for different guest molecules.

Catalytic Roles in Organic Reactions

This compound, particularly its chiral forms (L-valinol and D-valinol), has emerged as a potent organocatalyst and a precursor for chiral ligands in a range of asymmetric organic reactions. Its effectiveness stems from the presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group in a specific stereochemical arrangement, which allows for the formation of well-organized transition states.

One of the notable applications of this compound is in the asymmetric Michael addition. As a simple primary β-amino alcohol, it can effectively catalyze the addition of β-keto esters to nitroalkenes, yielding Michael adducts with high diastereoselectivity and enantioselectivity. For instance, in the reaction between methyl-2-oxocyclopentanecarboxylate and nitrostyrene, the use of a β-amino alcohol catalyst derived from an amino acid led to the formation of the Michael adduct with up to 99% enantiomeric excess (ee). nih.gov The bifunctional nature of the amino alcohol is believed to facilitate a well-ordered transition state, leading to high stereocontrol.

Furthermore, chiral variants of this compound are instrumental in the synthesis of other chiral molecules. L-Valinol, for example, is used to prepare chiral imines and oxazolines, which are versatile intermediates in organic synthesis. mdpi.com It has also been employed as a chiral nucleophile in the total synthesis of complex natural products like the benanomicin-pradimicin antibiotics. nih.gov

A significant advancement in the catalytic application of this amino alcohol is its incorporation into more complex catalytic systems. For instance, L-valinol has been grafted onto Metal-Organic Frameworks (MOFs), specifically aldehyde-functionalized UiO-MOFs, to create a chiral solid catalyst. acs.org This valinol-grafted MOF, upon metalation with iron(II) chloride, forms a highly effective catalyst for the enantioselective hydrosilylation and hydroboration of various aliphatic and aromatic ketones. These reactions produce the corresponding chiral alcohols with excellent enantiomeric excesses (up to 99% ee) and high turnover numbers, and the catalyst can be reused multiple times without significant loss of activity. acs.org

Below is a table summarizing some of the key catalytic applications of this compound and its derivatives:

| Reaction Type | Catalyst System | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Michael Addition | β-amino alcohol | β-keto esters, nitroalkenes | Chiral Michael adducts | up to 99% | nih.gov |

| Enantioselective Hydrosilylation | L-valinol-grafted Fe(II)-MOF | Aromatic and aliphatic ketones | Chiral secondary alcohols | up to 99% | acs.org |

| Enantioselective Hydroboration | L-valinol-grafted Fe(II)-MOF | Aromatic and aliphatic ketones | Chiral secondary alcohols | up to 99% | acs.org |

| Synthesis of Chiral Ligands | (S)-(+)-2-Amino-3-methyl-1-butanol | Nitriles | Chiral oxazolines | Not applicable | mdpi.com |

Theoretical and Computational Chemistry of Reaction Mechanisms

To gain a deeper understanding of the catalytic prowess of this compound, theoretical and computational methods are invaluable. These techniques allow for the detailed investigation of reaction pathways, the structures of transient intermediates, and the energetics of transition states that govern the stereochemical outcome of the catalyzed reactions.

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions catalyzed by chiral amino alcohols. These calculations can provide detailed three-dimensional structures and energies of reactants, intermediates, transition states, and products.

In the context of the iron(II)-catalyst with a valinol-grafted MOF, DFT calculations were employed to support the proposed catalytic cycle. acs.org The calculations suggested the formation of an iron-hydride as the active catalytic species. This intermediate then undergoes an enantioselective 1,2-insertion of the ketone's carbonyl group to form an iron-alkoxide intermediate. The stereoselectivity of this step is dictated by the chiral environment created by the valinol ligand. Subsequent σ-bond metathesis between the Fe-O bond of the alkoxide and the Si-H bond of the silane (B1218182) regenerates the catalyst and releases the chiral silyl (B83357) ether product. acs.org

For related systems, such as the proline-catalyzed aldol (B89426) reaction, 3D transition state models have been used to explain the observed stereoselectivity. youtube.com These models often reveal crucial non-covalent interactions, such as hydrogen bonding, that stabilize one transition state over another, leading to the preferential formation of one enantiomer. Similar principles are expected to apply to reactions catalyzed by this compound, where the amino and hydroxyl groups can engage in hydrogen bonding to direct the approach of the substrates.

Analysis of Potential Energy Surfaces and Reaction Pathways

The analysis of the potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of the geometric coordinates of its atoms. By mapping the PES, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

While specific PES analyses for reactions catalyzed by free this compound are not extensively documented in the reviewed literature, the methodologies are well-established. For example, in the study of other cycloaddition reactions, the analysis of the PES has been crucial in understanding the regioselectivity and stereoselectivity of the products. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions that are crucial for catalysis. These simulations can model the interactions between the catalyst, substrates, and solvent molecules, revealing how the chiral catalyst creates a specific environment that favors one reaction pathway.

MD simulations have been used to study the interactions between amino acids (the precursors to amino alcohols) and various solvents. For example, simulations of valine in aqueous solutions of ionic liquids have provided a molecular-level understanding of the competitive interactions between the different components of the system. youtube.com While not directly focused on catalysis, these studies highlight the ability of MD to probe the subtle balance of forces that govern molecular recognition and interaction.

In the context of catalysis by this compound, MD simulations could be used to study the conformation of the catalyst-substrate complex in solution, the role of solvent molecules in stabilizing the transition state, and the dynamics of the catalytic cycle.

Kinetic Modeling of Aminolysis and Related Processes

Kinetic modeling provides a mathematical framework to describe the rates of chemical reactions and to test proposed mechanisms against experimental data. For reactions catalyzed by this compound, kinetic studies can determine the reaction order with respect to the catalyst and substrates, and can reveal the presence of any catalyst inhibition or activation phenomena.

In the study of the valinol-grafted MOF catalyst, kinetic experiments were crucial in supporting the proposed mechanism. acs.org The observed reaction rates and their dependence on substrate concentrations were consistent with the formation of an iron-hydride species as the active catalyst.

For other related bioprocesses, such as the production of L-valine (the amino acid precursor to L-valinol) by fermentation, kinetic models like the Luedeking-Piret model have been successfully applied. nih.gov This model relates product formation to both the growth of the biomass and the biomass concentration itself. While aminolysis is a chemical rather than a biological process, similar principles of kinetic modeling can be applied to understand and optimize the reaction conditions for catalysis by this compound.

Advanced Applications and Functionalization of 2 Amino 3 Methyl 1 Butanol

Role as Chiral Building Blocks and Chirality Transfer Agents

The enantiomerically pure forms of 2-amino-3-methyl-1-butanol (B100882), (S)-(+)-2-amino-3-methyl-1-butanol (L-Valinol) and (R)-(-)-2-amino-3-methyl-1-butanol (D-Valinol), are highly valued as chiral building blocks. vulcanchem.com Their inherent chirality is effectively transferred to new molecules during synthesis, enabling the construction of specific stereoisomers.

This compound and its derivatives are extensively used as chiral auxiliaries and building blocks to facilitate the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. chemimpex.comchemimpex.com A key application is in asymmetric reductions of ketones. For instance, derivatives like (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol react with borane (B79455) to form chiral 1,3,2-oxazaborolidine catalysts. These catalysts are highly effective in the asymmetric reduction of prochiral ketones to their corresponding secondary alcohols with high enantiomeric excess (ee). The bulky diphenyl groups enhance enantioselectivity by creating a rigid chiral environment that stabilizes the catalyst-substrate complex.

Derivatives of this compound are also key intermediates in synthesizing various pharmaceuticals. chemimpex.com The (S)-isomer, for example, is used in the synthesis of small-molecule inhibitors of the MDM2-p53 protein-protein interaction, which are under investigation as cancer therapeutics. vulcanchem.comlookchem.com

Table 1: Application in Enantioselective Ketone Reduction

| Catalyst Precursor | Ketone Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Spiroborate ester from (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | Acetophenone | (R)-1-Phenylethanol | 91% |

Data derived from research on asymmetric ketone reductions using catalysts derived from this compound derivatives.

The structural features of this compound make it an ideal scaffold for designing chiral ligands used in asymmetric catalysis. lookchem.com The amino and alcohol groups provide two points of coordination, allowing for the formation of stable chelate rings with metal centers.

A significant application is in the synthesis of chiral oxazoline (B21484) ligands. (S)-(+)-2-Amino-3-methyl-1-butanol can be reacted with nitriles to form chiral oxazolines. sigmaaldrich.com These oxazoline-containing ligands, particularly those built on a cyclophosphazene core, have been synthesized and characterized for use in asymmetric catalysis. lookchem.comrsc.org It has been noted that oxazoline rings with a chiral center adjacent to the nitrogen atom, as is the case when derived from amino alcohols like L-valinol, are preferred because they hold the metal catalyst closer to the chiral center, thereby strongly influencing enantioselectivity. rsc.org

These ligands have been successfully used in various metal-catalyzed reactions, including:

Palladium-catalyzed allylic substitution : Thienyl oxazoline ligands have shown effectiveness in this reaction. sigmaaldrich.com

Rhodium-catalyzed asymmetric hydrosilylation : Polyoxazoline ligands serve as effective chiral conductors in the hydrosilylation of aromatic ketones. beilstein-journals.org

Rearrangement of Allylic Imidates : Chiral palladium complexes with these ligands can catalyze asymmetric rearrangements. rsc.org

The utility of this compound extends to the complex world of natural product synthesis, where precise stereochemical control is paramount. It has been employed as a chiral nucleophile in the total synthesis of the benanomicin-pradimicin family of antibiotics. vulcanchem.comsigmaaldrich.com These natural products possess significant antifungal activity, and their synthesis requires careful construction of multiple chiral centers. The use of building blocks like DL-Valinol provides a reliable method for introducing one of these key stereogenic centers. sigmaaldrich.com

Integration into Materials Science Research

Beyond its traditional role in organic synthesis, this compound is finding new applications in materials science, contributing to the development of advanced materials with tailored properties. chemimpex.com

Recent research has explored the use of chiral amino alcohols, including this compound, in the synthesis of optically active chiral metallomesogens. metu.edu.tr These materials combine the properties of liquid crystals with the functionalities of metal complexes. In one study, (R)- or (S)-2-amino-1-butanol was used to introduce chirality into complexes with metal cores such as Palladium (Pd), Copper (Cu), or Zinc (Zn). metu.edu.tr The study noted that the structure of the amino alcohol, including the length of alkyl chains, influences the chiral behavior of the resulting metallomesogen. metu.edu.tr Such compounds are precursors for advanced inorganic-organic hybrid materials that could find use in electronics and photonics. chemimpex.com

The functional groups on this compound allow for its incorporation into polymer backbones or as pendant groups, imparting specific properties to the resulting materials. It has been explored for its potential in creating polymers with unique optical properties. chemimpex.com

A notable example is the synthesis of chiral reactive metallomesogens designed with reactive acrylate (B77674) end groups. metu.edu.tr These molecules can be polymerized under UV light to form chiral polymeric films. metu.edu.tr The chirality introduced by the amino alcohol can induce the formation of helical superstructures, leading to materials with unique chiroptical properties, such as the ability to selectively reflect circularly polarized light. These materials are being investigated for applications such as sensors and advanced optical components. metu.edu.tr Furthermore, (S)-(+)-2-Amino-3-methyl-1-butanol is used to prepare simple 1,3-thiazolidine-2-thione derivatives that exhibit fungicidal activity, suggesting a role in the development of functional agrochemical materials. vulcanchem.comlookchem.com

Table 2: Compound Names Mentioned

| Compound Name | Other Names / Isomers |

|---|---|

| This compound | DL-Valinol sigmaaldrich.com |

| (S)-(+)-2-Amino-3-methyl-1-butanol | L-Valinol sigmaaldrich.comvwr.com |

| (R)-(-)-2-Amino-3-methyl-1-butanol | D-Valinol sigmaaldrich.com |

| (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol chemimpex.com |

| 1,3,2-oxazaborolidine | - |

| 1,3-thiazolidine-2-thione | - |

| Acetophenone | - |

| (R)-1-Phenylethanol | - |

| 3-Acetylpyridine | - |

| Borane | - |

| Acrylate | - |

| Palladium | - |

| Copper | - |

Applications in Specialty Chemical Development

This compound, particularly in its chiral forms (S)-(+)-2-amino-3-methyl-1-butanol and (R)-(-)-2-amino-3-methyl-1-butanol, serves as a highly valuable and versatile building block in the synthesis of a wide array of specialty chemicals. Its bifunctional nature, possessing both a primary alcohol and a primary amine group attached to a chiral backbone, allows for its incorporation into complex molecular architectures. This has led to its extensive use in the development of chiral auxiliaries, specialized ligands for catalysis, and as a key intermediate in the synthesis of high-value products for the pharmaceutical, agrochemical, and materials science sectors. lookchem.comchemimpex.comguidechem.com

The compound's utility stems from its ability to impart stereochemical control in chemical reactions, a critical aspect in the production of enantiomerically pure substances. chemimpex.comchemimpex.com Its derivatives are employed to create molecules with specific three-dimensional arrangements, which is often essential for their desired function. lookchem.comchemimpex.com

Role as a Chiral Building Block and Auxiliary

Enantiomerically pure forms of this compound are extensively used as chiral auxiliaries and building blocks. chemimpex.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer of the product. After the desired chiral center is created, the auxiliary can be removed and often recycled.

(S)-2-amino-3-methyl-1-butanol, for instance, is a precursor for creating chiral oxazoline-derived multidentate ligands. lookchem.com It is also used to synthesize C2-symmetric bis(2-amino-2-oxazolines), which function as effective chiral auxiliaries in processes like double asymmetric alkylation reactions. researchgate.net These auxiliaries allow for the creation of two enantiomerically enriched products from a single auxiliary molecule, enhancing the efficiency of the synthesis. researchgate.net Furthermore, derivatives such as (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol are prized for their role as chiral auxiliaries in asymmetric synthesis, facilitating the creation of single-enantiomer compounds crucial for drug development. chemimpex.comchemimpex.com

| Application Area | Specific Use of this compound | Resulting Specialty Chemical/Product | Reference |

| Asymmetric Synthesis | As a chiral auxiliary | Chiral oxazoline-derived multidentate ligands | lookchem.com |

| Asymmetric Synthesis | Precursor for C2-symmetric chiral auxiliaries | Benzene-based bis(2-amino-2-oxazolines) for asymmetric alkylations | researchgate.net |

| Fine Chemicals | Chiral building block | Enantiomerically pure pharmaceuticals and agrochemicals | chemimpex.comchemimpex.com |

| Organic Synthesis | Chiral nucleophile in total synthesis | Benanomicin-pradimicin antibiotics | sigmaaldrich.comsigmaaldrich.cn |

Synthesis of Biologically Active Molecules and Complex Structures

The structural framework of this compound is a key component in the synthesis of various biologically active compounds and complex molecular structures. It serves as a starting material or intermediate in multi-step syntheses.

Research has demonstrated its application in the total synthesis of benanomicin-pradimicin antibiotics, where it acts as a chiral nucleophile. sigmaaldrich.comsigmaaldrich.cn In the pharmaceutical industry, the (S)-(+)-isomer is used as a reagent to synthesize small-molecule inhibitors of the MDM2-p53 protein-protein interaction, which are under investigation as potential cancer therapeutics. lookchem.com It is also used to create 1,3-thiazolidine-2-thione derivatives, some of which exhibit fungicidal properties relevant to the agrochemical industry. lookchem.com Beyond these applications, it is used to synthesize imines and oxazolines, which are themselves important intermediates in organic synthesis. lookchem.com Another notable application is its use as a homochiral guest compound during the synthesis of crown ethers that contain chiral subunits. sigmaaldrich.comsigmaaldrich.cnscbt.com

| Starting Material | Reaction/Process | Specialty Chemical Synthesized | Significance/Application | Reference |

| (S)-(+)-2-Amino-3-methyl-1-butanol | Reagent in multi-step synthesis | Small-molecule inhibitors of MDM2-p53 interaction | Potential anti-cancer therapeutics | lookchem.com |

| (S)-(+)-2-Amino-3-methyl-1-butanol | Reagent in synthesis | 1,3-thiazolidine-2-thione derivatives | Fungicidal activity for agrochemical use | lookchem.com |

| DL-2-Amino-3-methyl-1-butanol | Synthesis of pyrrole (B145914) derivatives | 1-allyl-2-pyrroleimines | Intermediates in organic synthesis | sigmaaldrich.comsigmaaldrich.cn |

| This compound | Guest compound in synthesis | Crown ethers with chiral subunits | Host-guest chemistry, selective binding | sigmaaldrich.comsigmaaldrich.cnscbt.com |

| (S)-(+)-2-Amino-3-methyl-1-butanol | Reaction with aldehydes or nitriles | Imines and oxazolines | Versatile intermediates for pharmaceuticals and materials science | lookchem.com |

Biotechnological and Biological Research Perspectives on 2 Amino 3 Methyl 1 Butanol Non Human Focus

Metabolic Pathways and Biosynthesis in Microbial Systems

The microbial production of 2-Amino-3-methyl-1-butanol (B100882), also known as valinol, is intrinsically linked to the metabolism of the branched-chain amino acid, L-valine. Microorganisms utilize sophisticated metabolic networks to synthesize this amino alcohol, primarily through pathways that catabolize amino acids. Understanding these native pathways is fundamental for developing engineered microbial systems capable of overproducing this and related compounds.

Investigation of the Ehrlich Pathway and Branched-Chain Amino Acid Metabolism

The primary route for the biological synthesis of fusel alcohols, including the precursor to this compound, from amino acids in microbial systems is the Ehrlich pathway. nih.govpricklycider.com This catabolic pathway was first described by Felix Ehrlich in the early 20th century and is particularly well-studied in yeast like Saccharomyces cerevisiae. nih.govpricklycider.com It facilitates the conversion of amino acids into their corresponding higher alcohols, which have one less carbon atom. yeastgenome.org

The Ehrlich pathway consists of a three-step enzymatic sequence:

Transamination: The initial step involves the removal of the amino group from a branched-chain amino acid (BCAA) like valine, leucine (B10760876), or isoleucine. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT), converting the amino acid into its corresponding α-keto acid. researchgate.netnih.gov For valine, this results in the formation of α-ketoisovalerate (KIV).

Decarboxylation: The α-keto acid undergoes decarboxylation, where a carbon dioxide molecule is removed. This reaction is carried out by a keto-acid decarboxylase, producing an aldehyde. researchgate.net In the case of KIV, the product is isobutyraldehyde.

Reduction: In the final step, the aldehyde is reduced to the corresponding alcohol by an alcohol dehydrogenase (ADH), often utilizing NADH as a cofactor. researchgate.net Isobutyraldehyde is reduced to isobutanol.

While the classic Ehrlich pathway leads to fusel alcohols like isobutanol from valine, the biosynthesis of this compound involves a related, but distinct, modification of the valine metabolic route. The direct precursor for this compound is the amino acid L-valine itself, which can be reduced to form the amino alcohol. This process is closely tied to the cellular pool of branched-chain amino acids, which are regulated by complex feedback mechanisms and nutrient availability. tandfonline.com The catabolism of BCAAs via the Ehrlich pathway is a key metabolic process, not only for generating flavor and aroma compounds in fermented beverages but also for providing a means for the cell to manage nitrogen levels and regenerate NAD+ under certain conditions. nih.govresearchgate.netresearchgate.net

Metabolic Engineering Strategies for Enhanced Production in Microorganisms

Metabolic engineering provides a powerful framework for rationally designing and modifying microbial hosts to overproduce desired chemicals like this compound and its related higher alcohols. nih.gov The general strategy involves redirecting metabolic flux from central carbon metabolism towards the target biosynthetic pathway, amplifying precursor supply, and eliminating competing reactions.

Escherichia coli is a versatile and widely used host for metabolic engineering due to its well-understood genetics and metabolism. nih.govuminho.pt Researchers have successfully engineered E. coli to produce higher alcohols, such as 3-methyl-1-butanol, by leveraging the native amino acid biosynthetic pathways. nih.govasm.org The production of this compound would follow similar principles, focusing on the L-valine pathway.

Key engineering strategies in E. coli include:

Overexpression of Pathway Genes: Increasing the expression of genes involved in the L-valine biosynthesis pathway can enhance the pool of the precursor. asm.orgresearchgate.net

Deregulation of Feedback Inhibition: Key enzymes in amino acid biosynthesis are often subject to feedback inhibition by the final product. Introducing mutations to render these enzymes insensitive to feedback (e.g., creating a feedback-resistant version of acetohydroxyacid synthase) can significantly boost precursor availability. nih.gov

Deletion of Competing Pathways: Knocking out genes that divert precursors to other metabolic pathways can increase the flux towards the desired product. For instance, deleting transaminases that convert the keto-acid precursor into other products can channel it more effectively towards the alcohol synthesis pathway. researchgate.net

Introduction of Heterologous Enzymes: Introducing potent enzymes from other organisms, such as keto-acid decarboxylases (KDCs) and alcohol dehydrogenases (ADHs) with high activity towards the specific substrates, can create a robust production pathway. asm.orgcore.ac.uk

Table 1: Genetic Modifications in E. coli for 3-Methyl-1-Butanol Production

| Genetic Modification | Purpose | Result | Reference |

| Overexpression of ilvIHCD and leuABCD operons | Increase precursor (2-ketoisocaproate) supply | Initial production of 56 mg/L of 3-methyl-1-butanol | researchgate.net |

| Introduction of kivd (from Lactococcus lactis) | Introduce a potent 2-keto acid decarboxylase | Increased conversion of keto-acid to aldehyde | nih.gov |

| Deletion of ilvE and tyrB | Eliminate competing transaminase activity | Increased precursor availability and product selectivity | researchgate.net |

| Expression of feedback-resistant leuA (leuAfbr) | Remove feedback inhibition on leucine biosynthesis | Enhanced production of 2-keto acids | nih.gov |

Saccharomyces cerevisiae is an attractive host for producing higher alcohols as it naturally possesses the Ehrlich pathway. nih.govnih.gov Engineering efforts focus on enhancing this native capability.

Strategies for engineering yeast include:

Overexpression of Endogenous Genes: Increasing the expression of key genes in the valine and leucine biosynthetic pathways (e.g., ILV2, ILV3, ILV5) and the Ehrlich pathway (ARO10, ADH2) can significantly increase isobutanol production. nih.gov

Deletion of Competing Pathways: Deleting genes that pull metabolic intermediates away from the desired pathway is crucial. For example, knocking out BAT1, the mitochondrial branched-chain aminotransferase, can increase the availability of keto-acid precursors in the cytosol for conversion to alcohols. nih.govnih.gov Similarly, deleting aldehyde dehydrogenases (ALD6) prevents the conversion of the intermediate aldehyde into an acid, forcing the flux towards alcohol production. nih.gov

Transcriptional Activation: Using engineered transcription factors, such as a constitutively active form of Leu3, can globally upregulate the expression of genes in the BCAA and Ehrlich pathways, leading to higher product titers. nih.gov

Table 2: Engineering S. cerevisiae for Isobutanol and 3-Methyl-1-Butanol Production

| Strain Modification | Target | Titer Achieved | Reference |

| Deletion of ALD6 and BAT1, expression of Leu3Δ601 | Reduce competing pathways, activate BCAA synthesis | - | nih.gov |

| Additional overexpression of ILV2, ILV3, ILV5, ARO10, ADH2 | Enhance isobutanol pathway | 376.9 mg/L isobutanol | nih.gov |

| Additional overexpression of feedback-insensitive LEU4 and LEU2 | Enhance 3-methyl-1-butanol pathway | 765.7 mg/L 3-methyl-1-butanol | nih.gov |

Corynebacterium glutamicum is an industrial workhorse, traditionally used for the large-scale production of amino acids like L-glutamate and L-lysine. nih.govnih.gov Its robustness and proven performance in industrial fermentations make it an excellent candidate for producing other valuable chemicals, including higher alcohols. nih.govnih.gov

Engineering C. glutamicum for 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol production has been successfully demonstrated. nih.gov The strategies are applicable to producing other amino acid-derived compounds.

Precursor Accumulation: By modifying existing amino acid producing strains, a high level of the required α-keto acid precursor can be accumulated. For instance, reducing the activity of the branched-chain amino acid transaminase (ilvE) in an L-isoleucine producer led to the accumulation of 2-keto-3-methylvalerate. nih.gov

Heterologous Pathway Expression: A synthetic Ehrlich-like pathway can be introduced by expressing genes for a 2-keto acid decarboxylase and an alcohol dehydrogenase from other organisms. nih.gov

Process Optimization: Production is often optimized under specific conditions, such as oxygen deprivation, which can favor the reductive final step of the pathway. nih.gov A 2016 study reported the production of 0.37 g/L of 2-methyl-1-butanol and 2.76 g/L of 3-methyl-1-butanol in an engineered C. glutamicum strain. nih.govresearchgate.net

Compartmentalization of Metabolic Pathways in Cellular Systems

A significant challenge in metabolic engineering is managing the complex and interconnected network of reactions within a cell. exlibrisgroup.com Subcellular compartmentalization, a hallmark of eukaryotic cells, provides a powerful strategy to overcome this by spatially separating engineered pathways from competing native metabolism. nih.govadpcollege.ac.in This approach can enhance efficiency by:

Increasing Local Concentrations: Confining pathway enzymes and their substrates within an organelle, such as the mitochondrion or peroxisome, increases their local concentrations, which can drive reaction rates higher. nih.govprinceton.edu

Isolating Intermediates: It prevents the loss of pathway intermediates to competing reactions in the cytosol. princeton.edu

Accessing Unique Cofactor Pools: Organelles can have different cofactor environments (e.g., distinct NADH/NAD+ ratios), which can be exploited to favor specific enzymatic reactions. nih.gov

Protecting the Cell: It can sequester toxic intermediates, preventing them from harming the host cell. nih.gov

Research in Saccharomyces cerevisiae has demonstrated the power of this approach. Targeting the enzymes of the Ehrlich pathway to the mitochondria significantly improved isobutanol production. princeton.edu One study found that compartmentalizing the pathway in mitochondria increased isobutanol production by 260%, whereas simply overexpressing the same enzymes in the cytoplasm yielded only a 10% improvement. princeton.edu This highlights that the spatial organization of metabolic pathways is a critical design parameter for robust and efficient microbial cell factories. nih.govnih.gov

Role in Enzymatic Processes and Biochemical Interactions (Non-Human Organisms)

The amino alcohol this compound, also known as L-valinol, serves as a valuable tool in biochemical and biotechnological research, particularly in the study of enzyme mechanisms and interactions. Its structural similarity to amino acids and other biological molecules allows it to be used as a probe to understand the function of various enzymes, especially those involved in amino acid metabolism.

Probing Enzyme Mechanisms (e.g., Amino Acid Dehydrogenases)

This compound plays a significant role in elucidating the mechanisms of amino acid dehydrogenases (AADHs). These enzymes are crucial as they catalyze the reversible conversion of α-keto acids to amino acids. mdpi.com Research has focused on altering the substrate specificity of these enzymes to create novel biocatalysts. mdpi.com

Scientists have successfully engineered leucine dehydrogenase (LeuDH) to create an engineered amine dehydrogenase (LAmDH). This was achieved by mutating two key residues that normally bind the carboxyl group of the natural substrate. mdpi.com This modification allows the enzyme to accept substrates lacking a carboxyl group, such as ketones, and asymmetrically synthesize chiral amines. mdpi.com While studies have specifically mentioned the synthesis of compounds like (S)-2-amino-1-butanol using this method, the principle demonstrates how amino alcohols are central to probing and engineering the active sites of amino acid dehydrogenases. mdpi.com

Furthermore, novel amino alcohol dehydrogenases have been identified in microorganisms like Streptomyces virginiae. These enzymes exhibit a broad substrate specificity and are distinct from traditional amino acid dehydrogenases which are typically limited to keto acid and amino acid substrates. google.com These enzymes can catalyze the oxidative deamination of various amino alcohols, including (S)-(+)-2-amino-3-methyl-1-butanol, to their corresponding keto alcohols. google.com The ability of this compound to act as a substrate is instrumental in characterizing the function and potential applications of these novel dehydrogenases. google.com

Studies of Compound Interactions with Isolated Enzymes

The interaction of this compound with isolated enzymes provides insights into their substrate specificity and catalytic activity. A purified amino alcohol dehydrogenase from Steptomyces virginiae has been shown to act on a wide range of amino alcohols. google.com

In a study characterizing this enzyme, (S)-(+)-2-amino-3-methyl-1-butanol was used as a substrate to measure the relative activity of the dehydrogenase. google.com The enzyme demonstrated the ability to catalyze the oxidative deamination of this compound, confirming a direct interaction. google.com The relative activity with (S)-(+)-2-amino-3-methyl-1-butanol as a substrate was found to be 43% compared to the enzyme's activity with its primary substrate. google.com This type of quantitative analysis is fundamental for understanding the structure-function relationship of the enzyme's active site.

The following table details the relative activity of this isolated amino alcohol dehydrogenase with various amino alcohol substrates, illustrating the enzyme's broad specificity.

Table 1: Relative Activity of Amino Alcohol Dehydrogenase with Various Substrates

| Substrate | Relative Activity (%) |

|---|---|

| (S)-(+)-2-amino-1-propanol | 100 |

| (R)-(-)-2-amino-1-propanol | 85 |

| (S)-(+)-2-amino-1-butanol | 80 |

| (S)-(+)-2-amino-3-methyl-1-butanol | 43 |

| (S)-(-)-2-amino-3-phenyl-1-propanol | 120 |

| 2-amino-3-hydroxypyridine | 136 |

| 2-aminocyclohexanol | 113 |

Data sourced from patent US6432688B1. The activity was measured during the oxidative deamination reaction. google.com

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Amino 3 Methyl 1 Butanol

Stereochemical Analysis and Chiral Recognition Techniques

Due to the presence of a stereogenic center at the C2 position, 2-Amino-3-methyl-1-butanol (B100882) exists as a pair of enantiomers, (R)- and (S)-2-Amino-3-methyl-1-butanol. Distinguishing between and separating these enantiomers is critical, demanding specialized chiroptical and separation methods.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chromophore-containing molecule. For amino alcohols like this compound, which may lack a strong intrinsic chromophore, derivatization is often employed to introduce one, such as a dinitrophenyl group. rsc.orgunex.es

The process typically involves comparing the experimental ECD spectrum of the analyte with theoretical spectra generated through quantum mechanical calculations, most notably Time-Dependent Density Functional Theory (TDDFT). rsc.orgunex.esfrontiersin.orgresearchgate.net By calculating the expected ECD spectra for both possible enantiomers (e.g., the (R) and (S) configurations), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. frontiersin.orgresearchgate.net For instance, research on the related compound 2-amino-1-butanol demonstrated a method where enantiomers were derivatized and then cyclized to form an oxazolidin-2-one ring, which resulted in a distinct difference in their ECD spectra, facilitating absolute configuration assignment via TDDFT calculations. rsc.orgunex.es This approach can be extended to other chiral amino alcohols for determining their absolute optical purity. rsc.orgunex.es The absolute configurations of complex stereoisomers have been successfully established using ECD spectra in conjunction with quantum chemical calculations. researchgate.net

The enantiomeric separation of this compound is primarily achieved through chiral chromatography, utilizing chiral stationary phases (CSPs). These phases create a chiral environment within the column, leading to differential interactions with the two enantiomers and thus enabling their separation.

The development of effective CSPs is an active area of research. Polysaccharide-based CSPs and derivatized cyclodextrins are commonly employed for the separation of amino alcohols. acs.orgnih.gov For example, a study on the separation of various amino alcohols utilized a naphthylethylcarbamate-derivatized β-cyclodextrin stationary phase (S-NEC) in normal-phase mode, demonstrating the potential for such phases in resolving these types of compounds. mst.edu

Another strategy involves the pre-column derivatization of the racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, non-chiral stationary phase like a C18 column. rsc.orgunex.es In one study, (R)-2-amino-3-methyl-1-butanol was used to form diastereomeric diimines with an atropisomeric compound, which were then separated chromatographically before hydrolysis to isolate the pure enantiomers of the target compound. acs.org This highlights the utility of this compound itself as a chiral auxiliary in separation science.

| CSP / Method | Analyte Type | Separation Principle | Reference |

| Naphthylethylcarbamate-derivatized β-cyclodextrin (NEC) | Amino Alcohols | Enantioselective interactions with the chiral stationary phase. | mst.edu |

| Chiral Derivatization (e.g., with a prolinate variant) | Amino Alcohols | Formation of diastereomers separable on achiral columns (e.g., C18). | rsc.orgunex.es |

| Cyclofructan-based CSPs | Biaryl Atropisomers | Normal phase HPLC with enantioselective interactions. | nih.gov |

| Diastereomeric Diimine Formation | Atropisomeric 1,8-Bisphenolnaphthalenes | Formation of diastereomers using (R)-2-amino-3-methyl-1-butanol, followed by chromatographic separation. | acs.org |

This table is interactive. Click on the headers to sort.

Beyond chromatography, enantioselective sensing methodologies offer a rapid and often simpler alternative for chiral recognition. These sensors are designed to produce a measurable signal upon selective interaction with one enantiomer over the other.

One approach involves the use of metal-organic frameworks (MOFs) as chiral fluorescence sensors. Research has shown that a MOF-based sensor could achieve enantioselective recognition for several amino alcohols, including this compound, by measuring the quenching of fluorescence signals. mdpi.com A specific MOF, {[Cd2(L2)(H2O)2]·6.5DMF·3EtOH}n, demonstrated a significant difference in fluorescence quenching for the (S) and (R) enantiomers of this compound, with a selectivity factor (Ksv(S)/Ksv(R)) of 3.12. rsc.org

Potentiometric sensors represent another promising avenue. A study on an enantioselective potentiometric sensor for 2-amino-1-butanol, based on a polyvinyl chloride (PVC) membrane modified with a chiral porous organic cage (CC3-R), also tested its response to this compound. mdpi.comnih.govdoaj.org The electrode displayed slight enantioselective recognition of its enantiomers, indicating that while the sensor was optimized for a different analyte, the principle of using chiral cages for potentiometric sensing is applicable. mdpi.com

| Sensor Type | Chiral Selector | Detection Principle | Target Enantiomer Preference | Reference |

| Fluorescence Sensor | Metal-Organic Framework (MOF) | Enantioselective fluorescence quenching | (S)-2-Amino-3-methyl-1-butanol | mdpi.comrsc.org |

| Potentiometric Sensor | Chiral Porous Organic Cage (CC3-R) | Enantioselective potentiometric response | Slight enantioselectivity observed | mdpi.comnih.govdoaj.org |

This table is interactive. Click on the headers to sort.

Spectroscopic Elucidation of Molecular Structure and Interactions

Standard spectroscopic techniques are indispensable for confirming the molecular structure of this compound and studying its interactions.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for structural elucidation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides direct evidence of its key functional groups. The spectrum is characterized by broad absorption bands in the 3200-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. The presence of C-H bonds is confirmed by stretches typically appearing just below 3000 cm⁻¹. guidechem.comavantorsciences.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | ~3300 (broad) | Hydroxyl (-OH) |

| N-H Stretch | ~3300 (broad, overlaps with O-H) | Amine (-NH₂) |

| C-H Stretch | ~2850-2960 | Alkyl (C-H) |

| C-O Stretch | ~1050 | Alcohol (C-O) |

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to map the chemical environment of each atom in the molecule. guidechem.comchemicalbook.com The ¹H NMR spectrum shows distinct signals for the protons on the CH₂, CH, CH(NH₂), and methyl groups, with chemical shifts and splitting patterns confirming their connectivity. chemicalbook.com The ¹³C NMR spectrum provides complementary information, showing separate resonances for each of the five carbon atoms in their unique electronic environments. guidechem.comguidechem.com

| ¹H NMR (Typical Shifts in CDCl₃) | ¹³C NMR (Typical Shifts in CDCl₃) |

| Proton | δ (ppm) |

| -CH(CH₃)₂ | ~0.9-1.0 |

| -CH (CH₃)₂ | ~1.7-1.9 |

| -CH (NH₂) | ~2.8-3.0 |

| -CH₂ OH | ~3.4-3.7 |

| -NH₂, -OH | Variable |

This table is interactive. Click on the headers to sort. Note: Chemical shifts are approximate and can vary with solvent and concentration.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of the compound is 103.16 g/mol . nist.govsigmaaldrich.com

Under electron ionization (EI), the molecule undergoes fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) at m/z 103, confirming the molecular weight. A prominent fragmentation pathway involves the loss of a hydroxymethyl radical (•CH₂OH), leading to a significant peak at m/z 72. Another characteristic fragment is observed at m/z 86, corresponding to the loss of an amino group (•NH₂). The base peak in the EI spectrum is often at m/z 44, which can be attributed to the [CH(NH₂)=CH₂]⁺ ion formed through cleavage of the C2-C3 bond. nist.gov

| Ion (m/z) | Proposed Fragment | Significance |

| 103 | [C₅H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 86 | [M - NH₂]⁺ | Loss of amino group |

| 72 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 44 | [C₂H₆N]⁺ | Base Peak, [CH(NH₂)=CH₂]⁺ |

This table is interactive. Click on the headers to sort. Data based on NIST electron ionization mass spectrum. nist.gov

Investigation of Molecular Interactions in Complex Mixtures

The investigation of this compound's behavior in complex chemical environments is crucial for understanding its role in various applications. Its molecular interactions are predominantly governed by the presence of a primary amine (-NH₂) group and a primary hydroxyl (-OH) group. These functional groups are capable of acting as both hydrogen bond donors and acceptors, facilitating strong intermolecular forces. scbt.com The compound's branched alkyl structure, featuring a methyl group, introduces steric hindrance that can influence reaction pathways and promote selective interactions in complex mixtures. scbt.com

Advanced spectroscopic and analytical techniques are employed to elucidate these interactions. Methodologies analogous to those used for similar amino alcohols, such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational Density Functional Theory (DFT) calculations, are used to study conformational preferences and hydrogen bonding patterns. researchgate.net

A notable research application demonstrating the specific molecular interactions of this compound involves the development of chiral sensors. For instance, a fluorescent metal-organic framework (MOF) has been utilized for the enantioselective recognition of various amino alcohols, including this compound. mdpi.com The interaction mechanism relies on hydrogen bonding between the amino alcohol and the binaphthol-derived ligands of the MOF. This interaction leads to an efficient quenching of the MOF's fluorescence, allowing for sensitive and selective detection of the enantiomers. mdpi.com The quenching efficiency can be analyzed using the Stern-Volmer equation to quantify the interaction dynamics. mdpi.com Similarly, potentiometric sensors have shown an ability to achieve enantioselective recognition of this compound, further highlighting the compound's capacity for specific molecular interactions. mdpi.com

| Interaction Type | Investigative Methodology | Key Findings | Reference |

|---|---|---|---|

| Intermolecular Hydrogen Bonding | General Chemical Principles | The amine and hydroxyl groups facilitate strong hydrogen bonds, influencing solubility and reactivity. | scbt.com |

| Enantioselective Recognition | Fluorescence Spectroscopy with Metal-Organic Frameworks (MOFs) | Hydrogen bonding with a chiral MOF sensor leads to fluorescence quenching, allowing for enantiomer discrimination. | mdpi.com |

| Enantioselective Recognition | Potentiometry | Chiral selectors in membrane electrodes can generate a differential potential response to the enantiomers. | mdpi.com |

| Conformational Analysis | IR, NMR Spectroscopy, DFT Calculations | These methods are used to determine stable conformers and the nature of intramolecular hydrogen bonding in related amino alcohols. | researchgate.net |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone of analytical methodology for assessing the chemical purity and, critically, the enantiomeric composition of this compound. Both high-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are routinely employed to achieve these analytical objectives. google.com The choice of method often depends on the sample matrix, required sensitivity, and the specific analytical goal—be it bulk purity or trace enantiomeric impurity analysis.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of this compound. For general purity assessment, reversed-phase HPLC is common. However, a significant challenge is that this compound lacks a strong chromophore, making direct UV detection inefficient. To overcome this, pre-column derivatization is a frequently used strategy. google.com A chiral derivatizing agent that imparts a UV-active moiety onto the amino alcohol allows for sensitive detection and can also aid in chiral separation. google.com

For the crucial determination of enantiomeric excess (ee), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are particularly effective for resolving chiral amino alcohols.

Key HPLC Parameters:

Purity Analysis (with Derivatization):

Column: Standard reversed-phase columns, such as a C18 column. google.com

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. google.com

Detection: UV detector set to the absorbance maximum of the derivatized product. google.com

Enantiomeric Excess Analysis:

Column: Chiral columns, such as the Daicel Chiralcel® series (e.g., OD-H, OJ-H, OB-H), are highly effective. wiley-vch.debeilstein-journals.org

Mobile Phase: Typically a normal-phase eluent system, such as a mixture of hexane (B92381) and an alcohol modifier like 2-propanol. wiley-vch.de

Detection: UV or Refractive Index (RI) detector.

| Analysis Type | Chromatography Mode | Typical Column | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|---|

| Chemical Purity | Reversed-Phase HPLC (with derivatization) | C18 | Acetonitrile / Water with buffer | UV-Vis | google.com |

| Enantiomeric Excess | Chiral HPLC | Daicel Chiralcel OD-H | Hexane / 2-Propanol (e.g., 98.5:1.5) | UV or RI | wiley-vch.debeilstein-journals.org |

Gas-Liquid Chromatography (GLC) for Enantiomeric Purity Assessment

Gas-Liquid Chromatography (GLC), commonly referred to as Gas Chromatography (GC), is a powerful and highly sensitive technique for determining the enantiomeric purity of volatile compounds. Since this compound is not sufficiently volatile for direct GC analysis, a chemical derivatization step is required. libretexts.orglibretexts.org This process involves converting the non-volatile amino alcohol into a stable, volatile derivative by reacting its amine and hydroxyl functional groups. libretexts.org For example, reacting the compound with an alcohol (like 1-butanol) and an acylating agent (like trifluoroacetic anhydride) produces a volatile ester derivative. libretexts.orglibretexts.org

Once derivatized, the sample is analyzed on a GC instrument equipped with a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP allows for their separation and quantification. This method is noted for its high resolution and effectiveness in analyzing chiral amines and alcohols. nih.gov Product specification data for (S)-(+)-2-Amino-3-methyl-1-butanol has explicitly cited GLC as the method used to determine its enantiomeric excess, confirming its industrial applicability. sigmaaldrich.com

Key GLC Parameters:

Derivatization: A necessary step to increase volatility. Common reagents include alkyl chloroformates and mixtures of perfluorinated alcohols and anhydrides. nih.govresearchgate.net

Column: A capillary column coated with a Chiral Stationary Phase (CSP). A Chiraldex G-TA column is reported to be highly effective for chiral amines and alcohols. nih.gov Other phases like Chirasil-Val have also been used for structurally related chiral compounds. nih.govresearchgate.net

Detector: A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds.

| Analysis Step | Technique/Component | Description | Purpose | Reference |

|---|---|---|---|---|

| 1. Sample Preparation | Chemical Derivatization | Reaction with reagents like trifluoroacetic anhydride (B1165640) and an alcohol to form a volatile ester. | Increase volatility for GC analysis. | libretexts.orglibretexts.org |

| 2. Separation | Chiral Capillary Column | Use of a column with a chiral stationary phase (e.g., Chiraldex G-TA). | Separate the two enantiomeric derivatives. | nih.gov |

| 3. Detection | Flame Ionization Detector (FID) | Standard detector for quantitative analysis of organic analytes. | Quantify the separated enantiomers to determine ee. | wiley-vch.de |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Amino-3-methyl-1-butanol, and how do they address structural and purity concerns?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Effective for identifying the compound in complex biological matrices (e.g., serum or plasma). Retention time ( min) and exact mass () are critical parameters for validation .

- Nuclear Magnetic Resonance (NMR) : Resolves chiral configurations (e.g., distinguishing (S)- and (R)-enantiomers) and confirms molecular structure via H and C spectra .

- Melting Point Analysis : Validates purity; enantiomers like (S)-(+)-2-Amino-3-methyl-1-butanol exhibit distinct melting points () .

- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., (S)-(+)-form has specific rotation data) .

Q. How should researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage Conditions : Store at in airtight containers to prevent degradation or hygroscopic absorption .

- Handling Protocols : Use inert atmospheres (e.g., nitrogen) for synthesis and purification to avoid oxidation. Protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation .

Q. What synthetic routes are available for producing enantiomerically pure this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries or enzymatic catalysis (e.g., lipases) to separate (S)- and (R)-enantiomers. For example, L-Valinol ((S)-form) is synthesized via asymmetric reduction of ketone precursors .

- Asymmetric Amination : Catalytic methods employing transition metals (e.g., ruthenium) enable stereoselective synthesis .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting points, optical rotation) of this compound be resolved?

- Methodological Answer :

- Data Cross-Validation : Compare results with NIST Standard Reference Database entries (e.g., CAS 4276-09-9 for (R)-(-)-form) to identify systematic errors .

- Purity Assessment : Use high-resolution LC-MS or gas chromatography (GC) to detect impurities affecting physical measurements. For example, residual solvents may lower observed melting points .

Q. In metabolomic studies, what statistical and experimental approaches confirm this compound as a biomarker?

- Methodological Answer :

- Multivariate Analysis : Apply Partial Least Squares-Discriminant Analysis (PLS-DA) to differentiate metabolite levels between cohorts (e.g., tuberculosis patients vs. controls). A VIP (Variable Importance in Projection) score >2 indicates significance .

- Pathway Enrichment : Link the compound to microbial metabolism or host-pathogen interactions via databases like KEGG. For example, its association with branched-chain amino acid degradation pathways .

Q. What challenges arise in chiral separation of this compound enantiomers, and how are they addressed?

- Methodological Answer :

- Column Selection : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC. Adjust mobile phase composition (e.g., hexane/isopropanol) to optimize resolution .

- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., aminotransferases) with racemization catalysts to enhance enantiomeric yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.